molecular formula C14H12N6O3S B11006466 N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-1,3-thiazol-2-ylglycinamide

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-1,3-thiazol-2-ylglycinamide

Cat. No.: B11006466
M. Wt: 344.35 g/mol
InChI Key: RNEGINDMSBKIOG-UHFFFAOYSA-N
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Description

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-1,3-thiazol-2-ylglycinamide is a complex organic compound that features a benzotriazinone moiety linked to a thiazole ring via an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-1,3-thiazol-2-ylglycinamide typically involves multiple steps. One common approach is to start with the preparation of the benzotriazinone core, followed by the introduction of the acetyl group and subsequent coupling with the thiazole ring. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-1,3-thiazol-2-ylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-1,3-thiazol-2-ylglycinamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: The compound could be explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-1,3-thiazol-2-ylglycinamide involves its interaction with specific molecular targets and pathways. The benzotriazinone and thiazole moieties may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-1,3-thiazol-2-ylglycinamide is unique due to its specific combination of benzotriazinone and thiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H12N6O3S

Molecular Weight

344.35 g/mol

IUPAC Name

2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C14H12N6O3S/c21-11(17-14-15-5-6-24-14)7-16-12(22)8-20-13(23)9-3-1-2-4-10(9)18-19-20/h1-6H,7-8H2,(H,16,22)(H,15,17,21)

InChI Key

RNEGINDMSBKIOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCC(=O)NC3=NC=CS3

Origin of Product

United States

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